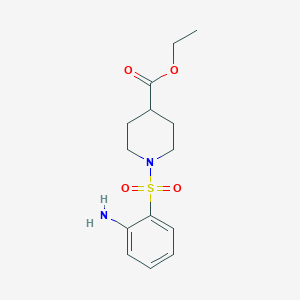

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate

Description

Properties

CAS No. |

1306105-18-9 |

|---|---|

Molecular Formula |

C14H20N2O4S |

Molecular Weight |

312.39 g/mol |

IUPAC Name |

ethyl 1-(2-aminophenyl)sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C14H20N2O4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 |

InChI Key |

ZNMQCRYFARPADL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling and Reduction Approach

One effective method involves a Suzuki-Miyaura cross-coupling reaction followed by reduction and deprotection steps, as detailed in a recent Royal Society of Chemistry publication:

Step 1: Preparation of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

- Starting with 2-bromo nitrobenzene and a boronic ester derivative of piperidine carboxylate, a palladium-catalyzed Suzuki-Miyaura coupling is performed.

- Catalysts such as PdXPhosG2 and bases like K3PO4 are used in a 1,4-dioxane/water solvent system at 80 °C for 4 hours.

- The nitro group is subsequently reduced to an amino group using ammonium formate in methanol with Pd/C catalyst under mild conditions at room temperature for 16 hours.

- The crude product is purified by flash chromatography to yield tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate with yields up to 96%.

Step 2: Sulfonylation

- The free amine on the 2-aminophenyl ring is then sulfonylated using appropriate sulfonyl chlorides under basic conditions to install the sulfonyl group.

- Typical bases include potassium carbonate or triethylamine in solvents like dichloromethane.

- The reaction proceeds at room temperature or under mild heating.

Step 3: Esterification

- The tert-butyl protecting group on the piperidine nitrogen or carboxylate can be removed under acidic conditions (e.g., trifluoroacetic acid).

- The free carboxylic acid is then esterified with ethanol in the presence of acid catalysts or by using ethyl chloroformate or similar reagents to form the ethyl ester.

This sequence allows for modular synthesis with good control over regioselectivity and functional group compatibility.

Carbodiimide-Mediated Coupling Method

Another approach, often used for related piperidine carboxylate derivatives, involves carbodiimide-mediated amide bond formation, which can be adapted for sulfonamide synthesis:

Step 1: Activation of Piperidine-4-carboxylic Acid

- Boc-protected piperidine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

- The reaction is conducted in anhydrous dichloromethane under microwave irradiation at 80 °C for 20 minutes to enhance reaction rates.

Step 2: Coupling with 2-Aminophenyl Sulfonyl Derivative

- The activated acid intermediate is reacted with 2-(aminophenyl)sulfonyl-containing amines or analogs to form the sulfonamide linkage.

- Workup involves aqueous acid and base washes, drying, and concentration to isolate the product.

Step 3: Purification

- The crude product is purified by recrystallization or chromatography to obtain the desired ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate derivative.

This method is efficient for coupling sensitive amine and acid functionalities and is widely used in medicinal chemistry for sulfonamide synthesis.

Comparative Data Table of Preparation Conditions

| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdXPhosG2 (2 mg), K3PO4, 1,4-dioxane/H2O | 80 °C, 4 h | 96 | High regioselectivity, mild conditions |

| Nitro Reduction | NH4HCO2, Pd/C | Room temp, 16 h | Quantitative | Mild hydrogenation alternative |

| Sulfonylation | 2-Aminophenyl sulfonyl chloride, K2CO3 | Room temp or slight heating | 70-90 | Requires careful pH control |

| Deprotection & Esterification | TFA (for Boc removal), ethanol, acid catalyst | Room temp to reflux | 80-95 | Standard esterification protocols |

| Carbodiimide Coupling | EDC, DMAP, DCM, microwave irradiation | 80 °C, 20 min | 40-70 | Microwave accelerates reaction |

Research Findings and Optimization Notes

- The Suzuki-Miyaura approach allows for late-stage diversification by varying the aryl halide or boronic ester components, facilitating analog synthesis.

- Use of ammonium formate as a mild hydrogen source for nitro reduction avoids harsh conditions and preserves sensitive groups.

- Sulfonylation efficiency depends on the sulfonyl chloride purity and base choice; potassium carbonate provides good yields with minimal side reactions.

- Carbodiimide coupling benefits from microwave irradiation, reducing reaction times significantly compared to conventional heating.

- Purification by flash chromatography using ethyl acetate/hexane mixtures is effective for isolating pure products.

- Chiral HPLC analysis confirms stereochemical integrity when chiral piperidine derivatives are employed.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide group participates in alkylation and hydrolysis :

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

-

Conditions : Polar aprotic solvents (e.g., DMF), 60–80°C.

-

Product : N-alkylated sulfonamide derivatives, enhancing lipophilicity for pharmacological studies.

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux yields sulfonic acids.

-

Basic Hydrolysis : NaOH(aq) produces sulfonamide salts, relevant for water-soluble derivatives.

Aromatic Amine Reactions

The 2-aminophenyl group undergoes diazotization and acylation :

Diazotization

-

Reagents : NaNO₂ in HCl at 0–5°C.

-

Applications : Forms diazonium salts for coupling with electron-rich aromatics (e.g., phenols), enabling the synthesis of azo dyes or bioconjugates.

Acylation

-

Reagents : Acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) .

-

Product : Stable amides, used to modulate bioavailability in drug design.

Ethyl Carboxylate Ester Reactions

The ester group is susceptible to hydrolysis and transesterification :

Hydrolysis to Carboxylic Acid

-

Applications : Generates a carboxylic acid for further derivatization (e.g., peptide coupling).

Transesterification

-

Reagents : Methanol or other alcohols with catalytic H₂SO₄.

-

Product : Alternate esters (e.g., methyl carboxylate), optimizing solubility for specific applications.

Mechanistic Insights from Enzymatic Studies

Molecular docking studies reveal that the sulfonamide group forms hydrogen bonds with residues like Thr199 and Gln92 in carbonic anhydrase isoforms . This interaction mimics competitive inhibition and informs the design of enzyme-targeted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate, exhibit significant anticancer properties. For instance, compounds designed to inhibit specific kinases have shown promise in targeting cancer cells effectively. The compound's sulfonamide group is critical for enhancing its binding affinity to target proteins involved in cancer progression .

Inhibition of Kinase Activity

The compound has been investigated as a potential inhibitor of ACK1 (also known as TNK2), a tyrosine kinase implicated in various cancers. Fragment-based drug discovery approaches have identified this compound as a promising candidate for further development due to its ability to inhibit ACK1 activity significantly .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition assays, particularly focusing on its effects on phosphatase and kinase activities. These studies are crucial for understanding the biochemical pathways involved in disease mechanisms and for the development of new therapeutic agents .

Pharmacological Investigations

Pharmacological studies have demonstrated the compound's ability to modulate biological responses through various mechanisms, including apoptosis induction in cancer cells and modulation of signal transduction pathways. Its structural features allow it to interact with multiple biological targets, making it a versatile tool in pharmacological research .

Study 1: ACK1 Inhibition

In a study published in Nature Communications, researchers synthesized several derivatives of this compound and evaluated their potency against ACK1 using ELISA assays. The most promising compounds demonstrated IC50 values below 100 nM, indicating strong inhibitory effects on ACK1 activity .

Study 2: Antitumor Efficacy

Another significant study assessed the antitumor efficacy of this compound in vivo using xenograft models of human tumors. The results showed a marked reduction in tumor size compared to control groups, suggesting that this compound could serve as a viable lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate can be compared to related piperidine sulfonamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Piperidine Sulfonamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 2-aminophenyl group in the target compound introduces a primary amine, which may form hydrogen bonds with enzyme active sites, unlike the electron-withdrawing 2-chlorophenyl group in . This difference could enhance target specificity in enzyme inhibition.

Synthetic Yields :

- Sulfonylation reactions of ethyl piperidine-4-carboxylate typically yield 55–83% (e.g., ), suggesting that the target compound could be synthesized efficiently using similar protocols.

Physical Properties: Predicted pKa values for sulfonamide-containing analogs range from 3.01–6.0 (e.g., ), implying that the target compound’s 2-aminophenyl group may raise its pKa slightly, enhancing stability under physiological conditions.

Biological Relevance :

- Sulfonamide piperidine derivatives are frequently explored as inhibitors of enzymes like carbonic anhydrase () and acetylcholinesterase (). The target compound’s amine group could mimic natural substrates, improving inhibitory potency compared to halogenated analogs.

Biological Activity

Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research insights.

Overview of the Compound

This compound is a derivative of piperidine, a structural motif widely recognized for its pharmacological properties. The compound's structure incorporates a sulfonamide group and an ethyl ester, which may contribute to its biological activities.

Anticancer Properties

Several studies have demonstrated the potential anticancer properties of compounds related to this compound. For instance, Mannich bases, which include similar structural features, have shown promising results against various cancer cell lines:

- Cytotoxicity : Some Mannich bases exhibited cytotoxicity that was 2.5 to 5.2 times higher than the standard drug 5-fluorouracil against human colon cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as DNA topoisomerase inhibition and alkylation of cellular components, which lead to apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of compounds with similar structures have also been explored:

- Inhibition of Pathogens : Compounds derived from piperidine have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Many piperidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonamide Group | Enhances antibacterial properties |

| Piperidine Ring | Contributes to anticancer activity |

| Ethyl Ester | Affects solubility and bioavailability |

Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact the compound's efficacy against different biological targets .

Case Studies

- Anticancer Study : A study focusing on a series of Mannich bases derived from piperidine showed that specific substitutions led to enhanced cytotoxicity against HepG2 liver cancer cells. The most active compounds had IC50 values significantly lower than those of conventional chemotherapeutics .

- Antibacterial Screening : Another study evaluated the antibacterial effects of synthesized piperidine derivatives against multiple bacterial strains. The findings revealed that certain compounds exhibited strong inhibition, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate, and what coupling agents are typically employed?

The synthesis often involves sequential functionalization of the piperidine ring. A representative pathway includes:

Amide coupling : Ethyl piperidine-4-carboxylate reacts with sulfamoyl benzoic acid derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate .

Hydrazinolysis : The intermediate is treated with hydrazine hydrate in ethanol to yield hydrazidopiperidinocarbonylbenzenesulfonamide .

Sulfonylation : Reaction with aryl/heteroaryl sulfonyl chlorides introduces the 2-aminophenyl sulfonyl group.

Key reagents : EDCI/HOBt for amide bonds; hydrazine for hydrazide formation; sulfonyl chlorides for sulfonylation.

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirms regiochemistry (e.g., sulfonyl group position) via aromatic proton splitting patterns and piperidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .

- HPLC : Monitors reaction progress and purity using gradients like 0–50% ethyl acetate/hexane over 15 minutes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Case study : Discrepancies in mass spectral fragmentation patterns (e.g., m/z 392.1821 vs. 366.1844) may arise from competing cleavage pathways.

Q. How do reaction conditions (e.g., solvent, base) influence the yield of sulfonylated intermediates?

- Solvent effects : Polar aprotic solvents (e.g., THF, acetonitrile) enhance sulfonyl chloride reactivity, while protic solvents (e.g., ethanol) may hydrolyze intermediates .

- Base selection : Lithium hydroxide in aqueous THF promotes efficient hydrolysis of ester groups without side reactions, whereas weaker bases (e.g., Na₂CO₃) are used for milder conditions .

- Catalytic optimization : Substituent-dependent steric hindrance (e.g., 2-aminophenyl vs. 4-ethoxyphenyl groups) may require tailored catalysts (e.g., LDA for deprotonation) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., soluble epoxide hydrolase) by aligning the sulfonyl group in catalytic pockets .

- Pharmacophore mapping : The piperidine-4-carboxylate scaffold is analyzed for hydrogen-bonding (e.g., ester carbonyl) and hydrophobic interactions (e.g., aryl sulfonyl groups) .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales, focusing on conformational flexibility of the piperidine ring .

Q. How are regioselectivity challenges addressed during sulfonylation of the piperidine ring?

- Directing groups : The 2-aminophenyl moiety acts as an electron-donating group, directing sulfonylation to the para position of the benzene ring .

- Protection-deprotection : Temporary protection of the amine (e.g., Boc groups) prevents undesired side reactions during sulfonyl chloride coupling .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., monosubstituted sulfonamides), while heating promotes thermodynamically stable disubstituted derivatives .

Q. What are the implications of stereochemical variability in piperidine derivatives for pharmacological activity?

Q. How do substituents on the sulfonyl group modulate the compound’s solubility and bioavailability?

- Electron-withdrawing groups (e.g., -CF₃): Reduce solubility in aqueous media but enhance membrane permeability (logP increase from 1.2 to 2.8) .

- Hydrophilic groups (e.g., -OH, -NH₂): Improve aqueous solubility via hydrogen bonding but may require prodrug strategies (e.g., ester hydrolysis in vivo) .

- Steric effects : Bulky substituents (e.g., benzodioxolane) hinder CYP450 metabolism, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.